3-(ヒドロキシメチル)ベンズアミド

概要

説明

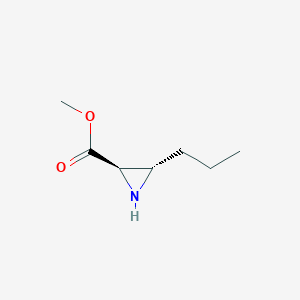

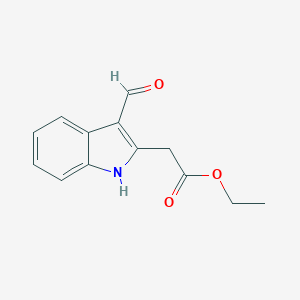

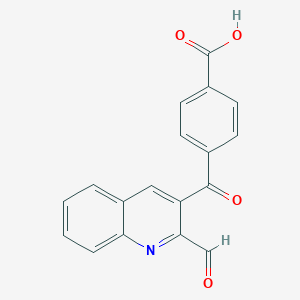

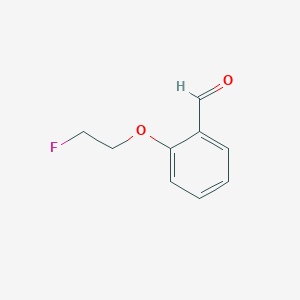

3-(Hydroxymethyl)benzamide is a chemical compound with the molecular formula C8H9NO2 . It has a molecular weight of 151.163 Da . It is also known as Benzamidomethanol .

Molecular Structure Analysis

The molecular structure of 3-(Hydroxymethyl)benzamide consists of 9 Hydrogen atoms, 8 Carbon atoms, 1 Nitrogen atom, and 2 Oxygen atoms . The molecule contains a total of 20 bonds, including 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 primary amide (aromatic), 1 hydroxyl group, and 1 primary alcohol .Physical And Chemical Properties Analysis

The physical and chemical properties of 3-(Hydroxymethyl)benzamide include a density of 1.1±0.1 g/cm3, a boiling point of 383.1±25.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It also has an enthalpy of vaporization of 66.6±3.0 kJ/mol and a flash point of 185.5±23.2 °C .科学的研究の応用

新規アミドの合成

3-(ヒドロキシメチル)ベンズアミド: は、新規アミドの合成における出発物質として使用されます。 研究者は、2,3-ジメトキシ安息香酸または3-アセトキシ-2-メチル安息香酸とアミン誘導体から一連の新規アミドを合成し、収率は40%から72%の範囲でした .

抗酸化および抗菌活性

この化合物は、その潜在的な抗酸化および抗菌活性について研究されてきました。 これらの活性のIC50値とEC50値は、線形補間によって決定することができ、これらの用途におけるその有効性を示しています .

イソインドリン-1,3-ジオンの合成

別の研究では、3-(ヒドロキシメチル)ベンズアミドは、さまざまな化学合成において重要なイソインドリン-1,3-ジオンを合成するための簡便な環化法で使用されました .

アミロイドベータペプチドの精製プロセス

この化合物は、アルツハイマー病の研究において重要なアミロイドベータペプチド(1-40)の精製プロセスで使用されてきました。 これは、従来の標準的なプロトコルよりも高い収率を提供する固相ペプチド合成(SPPS)樹脂で使用されました .

反応性研究

3-(ヒドロキシメチル)ベンズアミド: はまた、さまざまな化学的条件下での挙動が観察される反応性研究にも関与しており、さらなる用途のための安定性と反応性に関する洞察を提供しています .

化学教育

最後に、3-(ヒドロキシメチル)ベンズアミドは、さまざまな合成技術と分析方法を実証するための化学教育における優れた例として役立ちます。

上記で述べた各アプリケーションは、科学研究における3-(ヒドロキシメチル)ベンズアミドの多様性に関する独自の洞察を提供します。特定のアプリケーションの詳細な情報が必要な場合は、お気軽にお問い合わせください。

Synthesis, characterization, antioxidant, and antibacterial activities… N-[3-(ヒドロキシメチル)フェニル]ベンズアミド | シグマアルドリッチ <a aria-label="6: N-[3-(ヒドロキシメチル)フェニル]ベンズアミド | シグマアルドリッチ" data-citationid="316f1e5e-9d4f-12ab-f5c0-a59d8d273778-46" h="ID=SERP,5015.1" href="https://www.

Safety and Hazards

3-(Hydroxymethyl)benzamide is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .

作用機序

Target of Action

3-(Hydroxymethyl)benzamide (HMBA) is primarily used in the synthesis of C-terminally modified peptides . The compound acts as a linker in solid-phase peptide synthesis, attaching to the C-terminus of peptides . The nature of the C-terminal is important in medicinal chemistry, as it impacts peptide binding, affects stability, and provides selectivity in binding to enzymes .

Mode of Action

HMBA interacts with its targets through a process known as nucleophilic cleavage . This involves the breaking of the ester bond in solid-phase linked peptide esters of HMBA .

Biochemical Pathways

The biochemical pathways affected by HMBA primarily involve the synthesis of C-terminally modified peptides . The compound is used as a linker in solid-phase peptide synthesis, and its cleavage results in peptides with various C-terminal functionalities . These peptides can then participate in various biochemical reactions, depending on their specific structures and functionalities .

Pharmacokinetics

One of its metabolites, n,n-diethyl-3-hydroxymethylbenzamide (dhmb), can be quantified in urine using online solid phase extraction coupled with high-performance liquid chromatography-tandem mass spectrometry (spe-hplc-ms/ms) . This suggests that HMBA and its metabolites are likely excreted in the urine, although further studies are needed to fully understand its ADME properties .

Result of Action

The primary result of HMBA’s action is the production of C-terminally modified peptides . These peptides can have various biological effects, depending on their specific structures and functionalities . For example, they can interact with enzymes, affect peptide binding, and influence the stability of other molecules .

Action Environment

The action of HMBA can be influenced by various environmental factors. For example, the efficiency of the nucleophilic cleavage process can be affected by the reaction conditions, such as the pH and temperature . Additionally, the stability of HMBA and its resulting peptides may be influenced by factors such as light, heat, and the presence of other chemicals .

生化学分析

Biochemical Properties

It is known that benzamides, the class of compounds to which 3-(Hydroxymethyl)benzamide belongs, can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary widely, depending on the specific structure of the benzamide compound and the biomolecule it interacts with .

Cellular Effects

Benzamides have been shown to have various effects on cells, including influencing cell function, impacting cell signaling pathways, affecting gene expression, and altering cellular metabolism . It is plausible that 3-(Hydroxymethyl)benzamide could have similar effects, but specific studies would need to be conducted to confirm this.

Molecular Mechanism

Benzamides are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Temporal Effects in Laboratory Settings

It is known that benzamides can be quantified using techniques such as high-performance liquid chromatography-tandem mass spectrometry (SPE-HPLC-MS/MS) .

Metabolic Pathways

Benzamides are known to be involved in various metabolic pathways, interacting with different enzymes and cofactors .

Subcellular Localization

The subcellular localization of 3-(Hydroxymethyl)benzamide is not currently known. The localization of a compound within a cell can have significant effects on its activity or function

特性

IUPAC Name |

3-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-3-1-2-6(4-7)5-10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBCCQNBZLMGQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50155337 | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

126926-34-9 | |

| Record name | 3-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=126926-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126926349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzamide, 3-(hydroxymethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50155337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

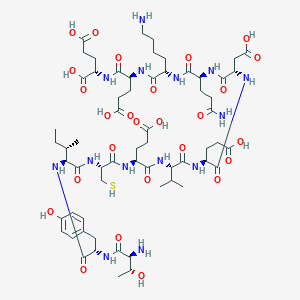

Q1: How does the incorporation of a 3-(Hydroxymethyl)benzamide moiety influence the interaction of the investigated compounds with chemokine receptors?

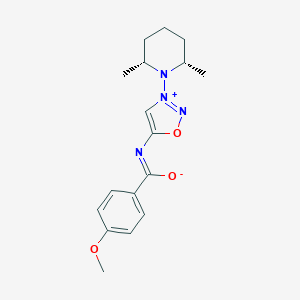

A1: The research article highlights several compounds featuring a 3-(Hydroxymethyl)benzamide group linked to a central terpyridine ring system []. While the exact binding interactions are not detailed in this study, the presence of the 3-(Hydroxymethyl)benzamide moiety likely contributes to binding affinity and specificity through a combination of factors. The amide group can participate in hydrogen bonding with amino acid residues in the receptor binding site, while the hydroxyl group offers an additional point of interaction, potentially through hydrogen bonding or van der Waals forces. The relative position and orientation of the 3-(Hydroxymethyl)benzamide group, determined by its attachment to the terpyridine core, are also likely crucial for achieving optimal binding interactions. Further studies, including molecular modeling and structure-activity relationship investigations, would be needed to elucidate the specific binding interactions and their contributions to overall affinity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1H-Pyrazolo[3,4-d]pyrimidine-3,4(2H,5H)-dione](/img/structure/B159611.png)

![1-[(2-Aminophenyl)carbamothioyl]pyrrolidine-2-carboxylic acid](/img/structure/B159615.png)